Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate)
Overview
Description
1,3-Dipalmitoyl-2-Linoleoyl Glycerol: is a triacylglycerol compound that contains palmitic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position . It is found in the palm stearin fraction of palm oil and as a minor component of soybean germ oil . This compound is significant in lipid biochemistry and has various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol can be synthesized through enzymatic interesterification. This process involves the reaction of tripalmitin with linoleic acid in the presence of a lipase enzyme . The reaction typically takes place in an organic solvent such as isooctane and reaches equilibrium after several hours .
Industrial Production Methods: Industrial production of 1,3-Dipalmitoyl-2-Linoleoyl Glycerol often involves the use of natural fats and oils. The enzymatic interesterification method is preferred due to its specificity and efficiency . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.
Interesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and free radicals.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Interesterification: Lipase enzymes are commonly used to catalyze interesterification reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.
Interesterification: Various triacylglycerol molecules with different fatty acid compositions.
Scientific Research Applications
1,3-Dipalmitoyl-2-Linoleoyl Glycerol has several scientific research applications, including:
Lipid Biochemistry: It is used to study the structure and function of lipids in biological membranes.
Nutritional Research: The compound is studied for its role in human nutrition and its effects on health.
Pharmaceutical Development: It is used in the development of lipid-based drug delivery systems.
Food Industry: The compound is used in the formulation of various food products, including spreads and margarine.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-Linoleoyl Glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and function . The linoleic acid moiety can be metabolized to produce bioactive lipid mediators that play roles in inflammation and cell signaling . The palmitic acid moieties contribute to the structural integrity of the membrane.
Comparison with Similar Compounds
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Contains oleic acid instead of linoleic acid at the sn-2 position.
1,2-Dipalmitoyl-3-Oleoyl Glycerol: Contains oleic acid at the sn-3 position.
1,3-Dioleoyl-2-Palmitoyl Glycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness: 1,3-Dipalmitoyl-2-Linoleoyl Glycerol is unique due to the presence of linoleic acid at the sn-2 position, which imparts distinct biochemical properties and functions . The combination of palmitic acid and linoleic acid in this specific arrangement influences its behavior in biological systems and its applications in research and industry.
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
Record name | Triglyceride PLP,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-56-0 | |
Record name | Triglyceride PLP,sn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triglyceride PLP,sn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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